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Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562

Technical Support Center: AMG 193

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for managing nausea and vomiting associated with the investigational MTA-cooperative
PRMTS5 inhibitor, AMG 193. The information is intended for researchers, scientists, and drug
development professionals.

Frequently Asked Questions (FAQSs)

Q1: What is the reported incidence of nausea and vomiting with AMG 193 in clinical trials?

Al: In a phase 1 dose-escalation and expansion study, treatment-related nausea and vomiting
were among the most common adverse events. The reported rates can vary slightly between
different trial reports and patient populations. It's important to note that these events were
generally low-grade and manageable.[1][2]

Q2: How is nausea and vomiting associated with AMG 193 typically managed in a clinical
setting?

A2: Clinical trial data indicate that nausea and vomiting associated with AMG 193 are generally
manageable with standard anti-emetic therapies.[1] While the specific protocols used in the
trials are not publicly detailed, management would likely align with established guidelines from
organizations like the National Comprehensive Cancer Network (NCCN) and the American
Society of Clinical Oncology (ASCO) for agents with a low to moderate emetogenic risk.[3][4][5]
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Q3: What is the typical onset and duration of nausea and vomiting with AMG 1937

A3: Reports from clinical trials suggest that nausea and vomiting are mostly low-grade events
that typically resolve with continued dosing of AMG 193, often within 2 to 4 weeks.[1]

Q4: Does food intake affect the incidence or severity of nausea and vomiting with AMG 1937

A4: Preliminary results from clinical studies suggest that food does not alter the exposure to
AMG 193. Consequently, the initial fasting requirement for trial participants was lifted, which
may help to improve the nausea and vomiting profile of the drug.[1]

Troubleshooting Guides

Issue: A researcher observes unexpected or severe nausea and vomiting in preclinical models
with AMG 193.

Troubleshooting Steps:
» Verify Drug Formulation and Administration:
o Confirm the correct formulation and concentration of AMG 193.

o Ensure the vehicle used for administration is appropriate and has been tested for
emetogenic effects.

o Review the administration technique (e.g., gavage, injection) to minimize stress to the
animal, which can influence gastrointestinal effects.

¢ Animal Model Considerations:

o Evaluate the choice of animal model. Ferrets are considered a gold-standard model for
emesis research as they have a vomiting reflex, unlike rodents.[6][7][8] For assessing
nausea-like behavior in rats, the pica model (consumption of non-nutritive substances like
kaolin) is often used.[1][9][10]

o Consider the strain, age, and sex of the animals, as these factors can influence
susceptibility to drug-induced nausea and vomiting.
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o Dose-Response Evaluation:

o Conduct a dose-response study to determine if the observed effects are dose-dependent.
This can help establish a therapeutic window with an acceptable side-effect profile in the
preclinical model.

e Prophylactic Anti-emetic Co-administration:

o Based on the proposed mechanism of drug-induced nausea and vomiting, consider co-
administration with standard anti-emetics such as 5-HT3 receptor antagonists (e.g.,
ondansetron) or NK1 receptor antagonists (e.g., aprepitant) to assess if the emetic
response can be mitigated.

Issue: Difficulty in translating preclinical anti-emetic strategies to a potential clinical scenario.

Troubleshooting Steps:

¢ Review Preclinical to Clinical Correlation:

o Analyze the pharmacokinetic and pharmacodynamic (PK/PD) data from preclinical models
and compare them to available human data to ensure relevant exposure levels are being
studied.

o Recognize the inherent limitations of translating findings from animal models to humans,
particularly for a subjective symptom like nausea.

e Consult Clinical Guidelines:

o Refer to the latest NCCN and ASCO guidelines for the management of nausea and
vomiting induced by targeted therapies.[3][4][5][11] These guidelines provide a framework
for selecting anti-emetic regimens based on the emetogenic risk of the therapeutic agent.

e Develop a Clinical Monitoring Plan:

o Propose a robust monitoring plan for nausea and vomiting in early-phase clinical trials,
including patient-reported outcomes, to accurately characterize the emetogenic potential
of AMG 193 in humans.
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Data Presentation

Table 1: Incidence of Nausea and Vomiting with AMG 193 in a Phase 1 Dose-Expansion Trial

Adverse Event Any Grade Incidence Grade 3 Incidence
Nausea 57.5% 4.6%
Vomiting 34.5% 3.4%

Source: OncLive, September 2024[1]

Table 2: Incidence of Nausea and Vomiting with AMG 193 in a Phase 1 Dose Exploration Study

Treatment-Related Adverse Event Incidence
Nausea 48.8%
Vomiting 30.0%

Source: PubMed, September 2024[2]

Experimental Protocols
Protocol 1: Assessment of Emesis in the Ferret Model

Objective: To evaluate the emetogenic potential of AMG 193 and the efficacy of anti-emetic
agents in the ferret model.

Methodology:

e Animal Acclimation: Male ferrets are individually housed and acclimated to the experimental
conditions for at least 7 days.

» Baseline Observation: Animals are observed for a baseline period to ensure they are free
from any signs of iliness.

e Drug Administration:
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o A cohort of ferrets is administered AMG 193 at various dose levels via oral gavage. A
vehicle control group is also included.

o For anti-emetic testing, another cohort receives a standard anti-emetic (e.g., ondansetron
or aprepitant) prior to the administration of AMG 193.

o Observation Period: Following administration, ferrets are observed continuously for a defined
period (e.g., 4-8 hours) for the incidence of retching and vomiting. The latency to the first
emetic episode and the total number of episodes are recorded.

» Data Analysis: The emetogenic potential is assessed by the percentage of animals exhibiting
emesis and the frequency of emetic events. The efficacy of the anti-emetic is determined by
the reduction in these parameters compared to the AMG 193-only group.

Protocol 2: Assessment of Nausea-like Behavior (Pica)
in the Rat Model

Objective: To evaluate the potential of AMG 193 to induce nausea-like behavior in rats and the
effectiveness of anti-nausea agents.

Methodology:

e Animal Acclimation and Baseline: Male rats are individually housed and acclimated. They are
provided with pre-weighed amounts of standard chow and kaolin (a non-nutritive clay).
Baseline consumption of both is measured for several days.

¢ Drug Administration:
o Rats are administered AMG 193 at different doses. A vehicle control group is included.

o To test anti-nausea effects, a separate group is pre-treated with an anti-emetic agent
before AMG 193 administration.

o Measurement of Pica: Over a 24-48 hour period post-administration, the amount of kaolin
and food consumed is measured.
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o Data Analysis: An increase in kaolin consumption alongside a decrease in food intake is
indicative of pica, a surrogate for nausea. The data is analyzed to determine the dose-
dependent effect of AMG 193 on pica and the ability of the anti-emetic to reverse this

behavior.[1][9][10]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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